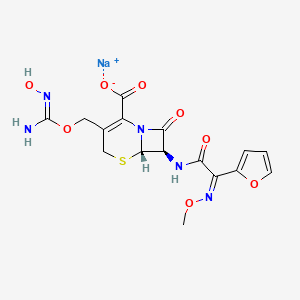
Ceftizoximesodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceftizoxime sodium is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository and is highly resistant to a broad spectrum of beta-lactamases .
準備方法
The preparation of ceftizoxime sodium involves several steps:
Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.
Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.
Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.
Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.
Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.
Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.
化学反応の分析
Ceftizoxime sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for ceftizoxime sodium.
Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.
Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from these reactions include various cephalosporin derivatives.
科学的研究の応用
Ceftizoxime sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of beta-lactam antibiotics and their resistance mechanisms.
Biology: It is employed in microbiological research to study bacterial resistance and the efficacy of antibiotics.
作用機序
Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .
類似化合物との比較
Ceftizoxime sodium is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone:
Cefotaxime: Similar in structure and properties but is subject to metabolism, unlike ceftizoxime sodium.
Cefoperazone: Ceftizoxime sodium generally exhibits a wider spectrum and greater activity against Enterobacteriaceae compared to cefoperazone.
Similar Compounds
- Cefotaxime
- Cefoperazone
- Ceftriaxone
- Cefixime
特性
分子式 |
C16H16N5NaO8S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1 |
InChIキー |
YDRYQCBMSLOZEP-IMTJYWFQSA-M |
異性体SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+] |
正規SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















